

"Chloraniformethan" solubility and stability data

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Compound of Interest

Compound Name: Chloraniformethan

Cat. No.: B1217149

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In-depth Technical Guide: Chloraniformethan

Disclaimer: The chemical compound "**Chloraniformethan**" is not found in standard chemical databases or the broader scientific literature under this name. It is possible that this is a non-standard name, a misspelling, or a highly obscure compound. The following information is based on a structurally similar and well-documented fungicide, Triforine, which is sometimes associated with the term "**chloraniformethan**" in some contexts, likely due to its synthesis from N-(1-Formamido-2,2,2-trichloroethyl)formamide and piperazine, involving chlorinated intermediates. This guide will proceed by providing data for Triforine as a potential proxy.

Chemical Identity of Triforine

Property	Value
IUPAC Name	N,N'-[piperazine-1,4-diylbis(trichloromethyl)methylidene]diformamide
Synonyms	Saprol, Funginex, Triforine C
CAS Number	26644-46-2
Molecular Formula	C10H14Cl6N4O2
Molecular Weight	435.0 g/mol
Structure	Imidazole derivative

Solubility Data for Triforine

The solubility of Triforine in various solvents at 20-25°C is summarized below. This data is crucial for formulation development, environmental fate analysis, and designing toxicological studies.

Solvent	Solubility (g/100 mL)	Temperature (°C)
Water	0.0028 - 0.0030	20
Acetone	1.1	25
Chloroform	0.9	25
Dichloromethane	1.0	25
Ethanol	0.3	25
n-Hexane	<0.1	25
Toluene	0.3	25

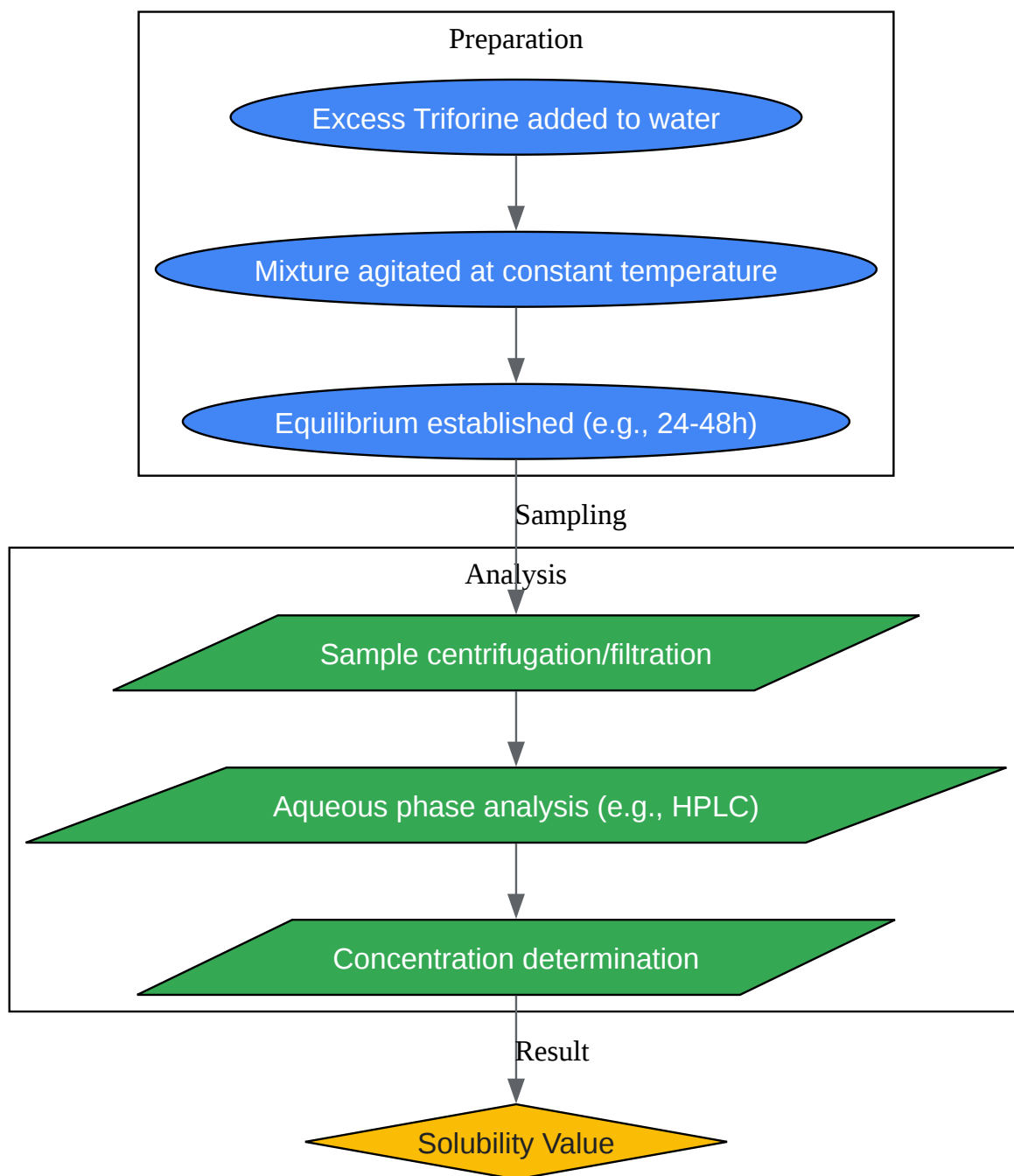
Stability Data for Triforine

Triforine's stability is a key factor in its efficacy as a fungicide and its persistence in the environment.

Condition	Stability Profile
pH	Stable in neutral and slightly acidic conditions (pH 4-7). Rapidly hydrolyzes in alkaline solutions (pH > 8).
Temperature	Stable up to 100°C. Decomposition begins at higher temperatures.
Light	Susceptible to photodegradation in the presence of UV light, particularly in aqueous solutions.

Experimental Protocols

This protocol outlines the standard OECD 105 guideline for determining water solubility.



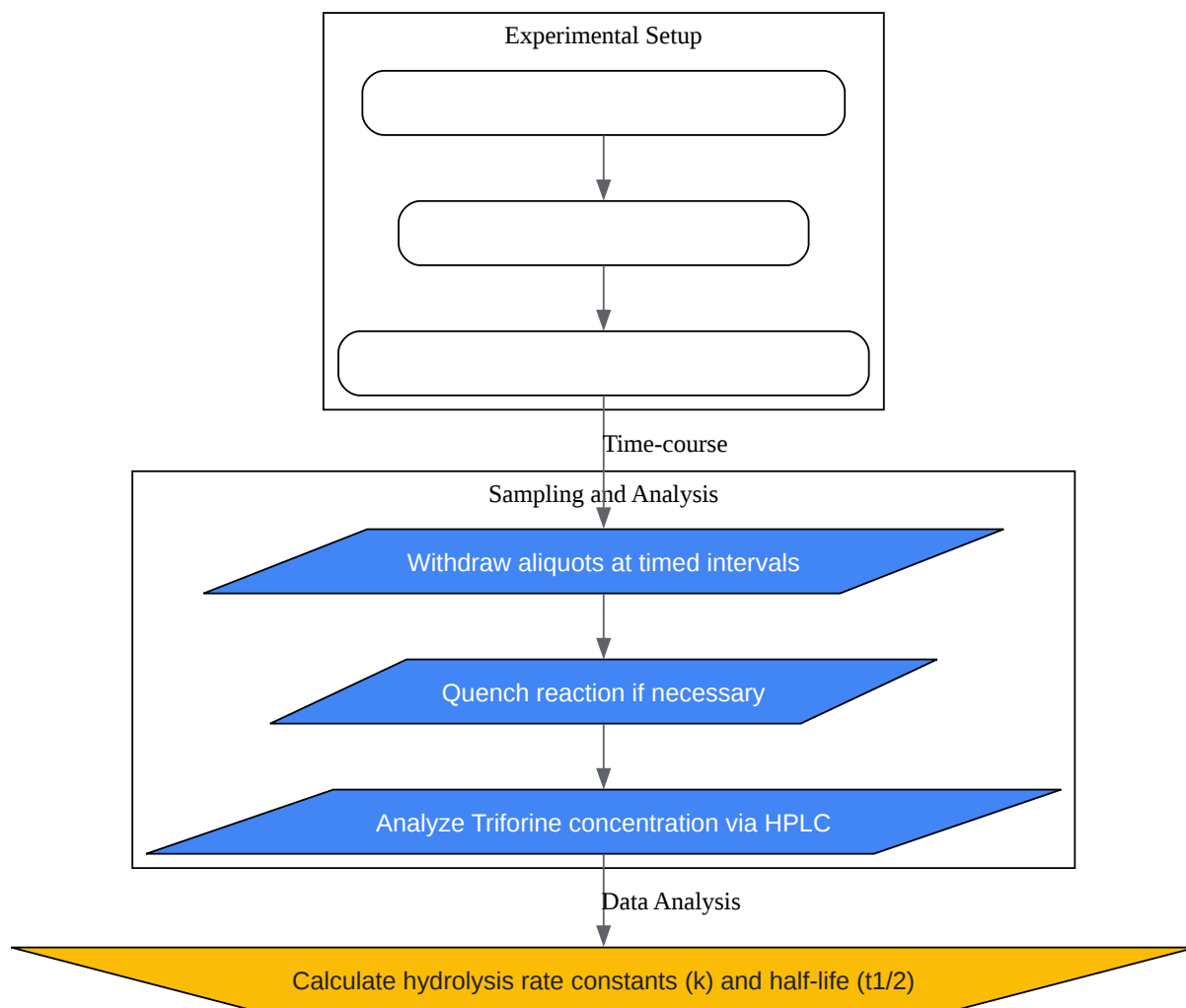
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Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

- **Preparation:** An excess amount of Triforine is added to a known volume of deionized water in a flask.
- **Equilibration:** The flask is sealed and agitated in a constant temperature water bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the time to equilibrium.
- **Phase Separation:** The mixture is allowed to stand to let undissolved material settle. The saturated solution is then carefully sampled and separated from the solid phase by centrifugation or filtration.
- **Analysis:** The concentration of Triforine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed in g/L or mg/mL.

This protocol determines the rate of hydrolysis of Triforine at different pH values.



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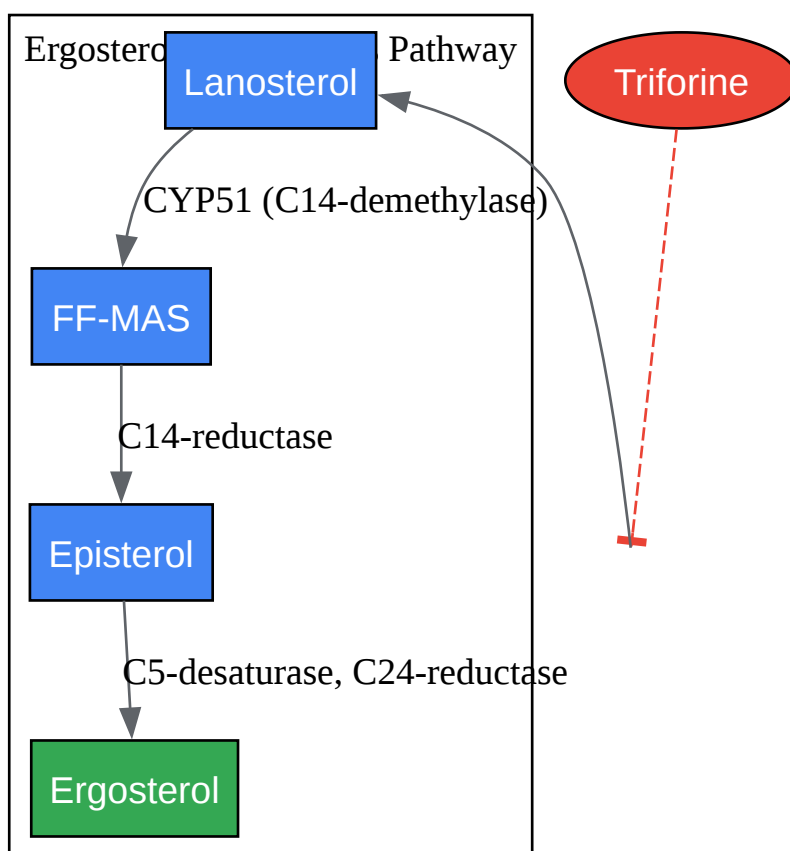
Caption: Workflow for determining hydrolysis as a function of pH.

Methodology:

- **Setup:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A solution of Triforine in a minimal amount of a water-miscible solvent is added to each buffer to achieve a starting concentration that is well below its water solubility limit.
- **Incubation:** The test solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction) in the dark to prevent photodegradation.
- **Sampling:** Aliquots are withdrawn from each solution at specific time intervals.
- **Analysis:** The concentration of the remaining Triforine in each sample is determined by HPLC.
- **Kinetics:** The natural logarithm of the concentration is plotted against time. The hydrolysis rate constant (k) is determined from the slope of this plot. The half-life ($t_{1/2}$) is then calculated as $\ln(2)/k$.

Potential Biological Signaling Pathway Interaction

Triforine is known to be a potent inhibitor of ergosterol biosynthesis in fungi. Specifically, it targets the sterol C14-demethylase enzyme (CYP51). This inhibition disrupts the fungal cell membrane integrity, leading to cell death.



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Caption: Triforine's mechanism of action via inhibition of the CYP51 enzyme.

This pathway is fundamental for the structural integrity of fungal cell membranes. By blocking the C14-demethylase step, Triforine causes an accumulation of toxic sterol precursors and a depletion of ergosterol, which is lethal to the fungus. This specific mode of action makes it an effective systemic fungicide.

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